
Pidotimod
Descripción general
Descripción
Pidotimod es un dipéptido sintético con propiedades inmunomoduladoras. Ha sido ampliamente estudiado y utilizado desde principios de la década de 1990 por su potencial para mejorar el sistema inmunológico. This compound es particularmente eficaz para prevenir y tratar infecciones del tracto respiratorio, asma y exacerbaciones de la enfermedad pulmonar obstructiva crónica. Se sabe que estimula tanto las respuestas inmunitarias innatas como las adaptativas, lo que lo convierte en una herramienta valiosa para el manejo de diversas condiciones de inmunodeficiencia .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Pidotimod se puede sintetizar a través de varios métodos, siendo uno de los más eficientes la síntesis verde en un solo recipiente. Este método implica la reacción de ácido tiazolidina-4-carboxílico y ácido L-piroglutamínico en agua a temperatura ambiente. El proceso no requiere un paso de protección, lo que lo hace ecológico y sencillo .
Otro método implica una síntesis de cuatro pasos utilizando ácido piroglutamínico y éster de ácido L-tiazolidina-4-carboxílico en presencia de ácido bórico y diclorometano como solvente. Sin embargo, este método requiere altas temperaturas y solventes orgánicos, que son menos ecológicos .
Métodos de producción industrial
La producción industrial de this compound generalmente implica procesos de síntesis de varios pasos. Un método común incluye la síntesis de ácido L-tiazolidina-4-fórmico, seguido de la preparación de resina de intercambio catiónico de tipo cargada con iones metálicos y, finalmente, la síntesis de this compound utilizando ácido L-glutámico y N,N-dimetilformamida como solvente .
Análisis De Reacciones Químicas
Tipos de reacciones
Pidotimod experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades químicas.
Sustitución: this compound puede experimentar reacciones de sustitución, donde un grupo funcional se reemplaza por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían, y algunas requieren altas temperaturas y solventes específicos .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir diferentes formas reducidas de this compound .
Aplicaciones Científicas De Investigación
Recurrent Respiratory Infections (RRIs)
Pidotimod has been extensively studied for its efficacy in preventing recurrent respiratory infections, especially in children. A systematic review revealed that this compound significantly reduces the frequency and severity of RRIs in pediatric populations. In a randomized controlled trial involving children aged 1 to 12 years, those treated with this compound showed a marked decrease in relapse rates compared to those receiving standard care alone .
Asthma Management
In asthmatic patients, this compound has demonstrated potential benefits by reducing exacerbations triggered by respiratory infections. Studies indicate that this compound can improve lung function parameters and decrease inflammatory markers associated with asthma exacerbations .
Chronic Bronchitis and Chronic Obstructive Pulmonary Disease (COPD)
Clinical trials have shown that this compound is effective in managing acute infectious exacerbations in patients with chronic bronchitis and COPD. It helps reduce hospital visits and improves overall quality of life for these patients .
Other Indications
Beyond respiratory conditions, this compound has been evaluated for various other applications:
- Pneumonia : this compound has been used as an adjunct therapy in pneumonia cases, enhancing recovery when combined with antibiotics .
- Hand-Foot-Mouth Disease : Its immunomodulatory effects have been explored in treating viral infections like hand-foot-mouth disease .
- Vulvar Papillomatosis : A study indicated that this compound could promote regression in vulvar papillomatosis, showing promise as an immunotherapeutic agent .
Case Studies and Clinical Trials
A selection of notable studies highlights the efficacy and safety profile of this compound:
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, allowing for effective absorption and distribution within the body. Studies indicate minimal adverse effects, making it a well-tolerated option among pediatric populations .
Mecanismo De Acción
Pidotimod ejerce sus efectos modulando el sistema inmunológico. Inhibe los aumentos inducidos por el factor de necrosis tumoral α en la fosforilación de la cinasa extracelular regulada por señal y aumenta la expresión del factor nuclear κB y su translocación al núcleo. Estas acciones conducen a un aumento de la expresión del receptor similar a Toll y la maduración de las células dendríticas, que son cruciales para la presentación de antígenos a las células T auxiliares vírgenes. This compound también promueve la diferenciación de estas células en células T auxiliares 1, que median las respuestas inmunitarias a los patógenos. Además, aumenta los títulos de anticuerpos específicos del antígeno y las respuestas citotóxicas .
Comparación Con Compuestos Similares
Pidotimod es único entre los inmunoestimulantes debido a su acción específica sobre la inmunidad innata y adaptativa. Los compuestos similares incluyen:
Levamisol: Un fármaco inmunomodulador utilizado para tratar enfermedades autoinmunitarias e infecciones.
Timosina: Una hormona peptídica que modula el sistema inmunológico.
Isoprinosina: Un inmunoestimulante utilizado para tratar infecciones virales.
En comparación con estos compuestos, this compound tiene un rango más amplio de aplicaciones y un perfil de seguridad más favorable, con menos efectos secundarios reportados .
Actividad Biológica
Pidotimod is a synthetic dipeptide that has garnered attention for its immunomodulatory properties, particularly in the treatment of respiratory infections and allergic diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and relevant case studies.
This compound exerts its effects primarily through the modulation of both innate and adaptive immune responses . The key mechanisms include:
- Induction of Dendritic Cell Maturation : this compound enhances the maturation of dendritic cells, which are crucial for initiating immune responses.
- Upregulation of Co-stimulatory Molecules : It increases the expression of molecules such as HLA-DR, CD83, and CD86 on dendritic cells, facilitating T-cell activation.
- T-cell Differentiation : The compound promotes differentiation towards Th1-type T-cells by releasing pro-inflammatory cytokines.
- Natural Killer (NK) Cell Activity : this compound enhances NK cell cytotoxicity, which is vital for combating viral infections.
- Phagocytosis Promotion : It stimulates phagocytic activity in macrophages and other immune cells.
- Salivary Immunoglobulin A (IgA) Levels : this compound increases salivary IgA, enhancing mucosal immunity .
Clinical Efficacy
Numerous studies have demonstrated this compound's effectiveness in preventing and treating recurrent respiratory infections (RRIs), particularly in pediatric populations. Below is a summary of findings from various clinical trials:
Pharmacokinetics
This compound is characterized by rapid gastrointestinal absorption with an oral bioavailability of approximately 43%-45%. The absorption is significantly affected by food intake; it is recommended to administer this compound either two hours before or after meals to optimize its bioavailability. Minimal hepatic metabolism occurs, with renal excretion being the primary route for elimination .
Case Studies
- Real-World Experience in Pediatric Patients :
-
Effects on Metabolic Profile :
- A study on adults with non-cystic fibrosis bronchiectasis revealed that this compound treatment resulted in significant alterations in metabolic profiles assessed through nuclear magnetic resonance spectroscopy. This suggests that this compound not only modulates immune responses but also impacts metabolic pathways related to respiratory health .
-
Pediatric Asthma Management :
- An Italian study highlighted that children receiving this compound as an adjunct to standard asthma therapy experienced improved respiratory function and reduced frequency of exacerbations. This supports its role as a beneficial add-on therapy for managing asthma symptoms linked to recurrent infections .
Propiedades
IUPAC Name |
(4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N2CSC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046199 | |
Record name | Pidotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648325 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Pidotimod inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation. It also increases nuclear factor κB (NFκB) expression and translocation to the nucleus. It is these to modulatory effects on ERK and NFκB signalling which are thought to produce the increase in toll-like receptor expression seen with pidotimod. Pidotimod increase maturation of dendritic cells responsible for presenting antigens to naive Th-cells. It also appears to result in a greater population these cells diiferentiating to Th1 cells which are believed to mediate the immune response to pathogens like bacteria and viruses. Lastly, pidotimod appears to increase antigen-specific antibody titer and cytotoxic response with antigen exposure. The precise mechanism and timeline of events leading to these effects is unknown. | |
Record name | Pidotimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
121808-62-6 | |
Record name | Pidotimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121808-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pidotimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121808626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pidotimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pidotimod | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pidotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIDOTIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/785363R681 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.